molecular formula C12H13BrN2O2S B2419532 Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide CAS No. 1798732-53-2

Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide

Cat. No.: B2419532
CAS No.: 1798732-53-2
M. Wt: 329.21
InChI Key: YAMVSQGYPSYQLQ-UHFFFAOYSA-N
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Description

分子结构与同分异构体研究

该化合物的核心结构包含以下关键部分:

  • 1,3-噻二唑环 :含硫和氮原子,形成共轭杂环系统,具有平面结构和π-共轭特性。
  • 甲氧羰基酯基团 :连接在噻二唑的4位,表现出强电子吸引效应。
  • 3-(氨基甲基)苯基 :通过单键连接于噻二唑的2位,苯环上氨基甲基基团位于间位(meta位置)。

分子式与同分异构体

  • 分子式 :C₁₂H₁₃BrN₂O₂S(含HBr盐);C₁₂H₁₂N₂O₂S(游离碱)
  • 同分异构体 :目前未报告该化合物的结构异构体,但苯环上氨基甲基基团的位置(邻、间、对位)理论上可能引入异构体。实际合成中,选择性取向可能由反应条件决定
参数 游离碱 (C₁₂H₁₂N₂O₂S) 盐形式 (C₁₂H₁₃BrN₂O₂S)
摩尔质量 248.30 g/mol 329.21 g/mol
SMILES COC(=O)C1=CSC(=N1)C2=CC=CC(=C2)CN COC(=O)C1=CSC(=N1)C2=CC=CC(=C2)CN·Br
InChIKey CGFBMESAZILILR-UHFFFAOYSA-N YAMVSQGYPSYQLQ-UHFFFAOYSA-N

物理化学性质(熔点、溶解度、光谱特征)

熔点与溶解度

  • 熔点 :未直接报道,但类似化合物(如甲氧羰基噻二唑衍生物)的熔点范围通常为160–200°C
  • 溶解度 :游离碱可能在有机溶剂(如乙酸乙酯、甲醇)中溶解,盐形式因HBr的存在更易溶于极性溶剂(如水、乙醇)

光谱特征

  • 核磁共振(NMR)
    • 甲氧基(OCH₃) :δ 3.8–3.9 ppm(单峰,3H)
    • 氨基甲基(CH₂NH₂) :δ 2.6–3.0 ppm(三重峰,2H,NH₂耦合)
    • 芳香环质子 :δ 7.2–7.8 ppm(多重峰,4H)
  • 红外(IR)光谱
    • 羰基(C=O) :1710–1740 cm⁻¹(强吸收带)
    • 氨基(N–H) :3300–3500 cm⁻¹(伸缩振动)
光谱区域 峰值(游离碱) 峰值(盐形式)
¹H NMR δ 3.8 (OCH₃) δ 2.6–3.0 (CH₂NH₃⁺)
¹³C NMR δ 165–170 (C=O) δ 160–165 (C=O)
IR 1710–1740 cm⁻¹ 3300–3500 cm⁻¹

晶体学与空间构象分析

空间构象

  • 噻二唑环 :平面结构,硫和氮原子的孤对电子形成共轭体系,限制环的扭曲
  • 甲氧羰基酯基团 :与噻二唑的C4原子共轭,形成稳定的电子环境。
  • 3-(氨基甲基)苯基 :苯环与噻二唑环之间存在自由旋转,但空间位阻可能限制其转动。

晶体学缺失
目前未公开该化合物的单晶X射线衍射数据,但类似噻二唑衍生物(如4-甲基噻二唑-2-二硫酸盐甲酯)的晶胞参数显示:

  • 空间群 :P2₁/c(单斜晶系)
  • 晶胞常数 :a=12.5 Å, b=7.8 Å, c=11.2 Å

分子间作用与晶体包装模式

分子间作用

  • 氢键 :氨基甲基中的NH₂与甲氧羰基酯的O=C=O形成氢键(N–H···O)。
  • 离子作用 :盐形式的Br⁻与质子化的NH₃⁺形成离子键(N–H···Br⁻)。
  • 范德华力 :甲氧基、苯环和噻二唑环之间的非极性相互作用稳定晶格。

晶体包装假设

  • 层状结构 :NH₂基团与邻近分子的C=O形成层状氢键网络。
  • 柱状堆叠 :苯环间的π–π堆叠可能影响晶体密度。

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S.BrH/c1-16-12(15)10-7-17-11(14-10)9-4-2-3-8(5-9)6-13;/h2-5,7H,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMVSQGYPSYQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=CC(=C2)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction. The aminomethyl group is introduced via a nucleophilic substitution reaction, and the carboxylate ester is formed through esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide typically involves the reaction of appropriate thiazole derivatives with aminomethyl phenyl compounds. Various methods have been explored to optimize yields and purity, including solvent-free conditions and microwave-assisted synthesis. Characterization of the synthesized compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar thiazole structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Research has shown that thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells. Molecular docking studies suggest that these compounds interact with specific targets involved in cancer cell growth regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives. Modifications to the thiazole ring or the phenyl substituents can significantly influence their biological activity. For example:

  • The presence of electron-donating groups on the phenyl ring has been linked to enhanced anticancer activity.
  • Substituents at specific positions on the thiazole ring can affect both antimicrobial and anticancer properties, highlighting the importance of careful structural design in drug development .

Potential Therapeutic Uses

Given its promising biological activities, this compound may have potential applications in:

  • Antimicrobial Therapy: As a candidate for developing new antibiotics to combat resistant strains of bacteria.
  • Cancer Treatment: As a lead compound for further development into anticancer agents targeting specific pathways in tumorigenesis.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazole derivatives:

  • A study found that a series of thiazole compounds exhibited varying degrees of antimicrobial activity against common pathogens, suggesting that modifications could enhance efficacy .
  • Another investigation focused on the anticancer properties of thiazole derivatives against different cancer cell lines, revealing promising results that warrant further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrochloride
  • Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate sulfate

Uniqueness

Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and biological activity compared to other similar compounds.

Biological Activity

Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}BrN3_{3}O2_{2}S
  • CAS Number : 118452-04-3

The thiazole ring is a notable feature that contributes to its biological activity, particularly in drug design and development.

Antitumor Activity

This compound has shown promising antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • HT29 (colon cancer)

Table 1 summarizes the IC50_{50} values observed in these studies:

Cell LineIC50_{50} (µM)Reference
A54910.5
HeLa9.8
HT297.6

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole moiety can enhance cytotoxic activity. For example, the presence of electron-donating groups on the phenyl ring significantly increases potency against tumor cells .

The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells. Studies suggest that this compound interacts with specific cellular pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins such as Bcl-2 . Molecular docking studies have revealed that the compound binds effectively to key proteins involved in cell survival and proliferation.

Antimicrobial Activity

In addition to its antitumor properties, this compound exhibits antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae16

The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Study on Antitumor Activity

A recent study evaluated the efficacy of this compound in xenograft mouse models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .

Study on Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. The findings highlighted its effectiveness in inhibiting growth at lower concentrations than conventional antibiotics, indicating a potential avenue for treating resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. For example:

  • Step 1 : Condensation of 3-(aminomethyl)benzaldehyde derivatives with methyl thioglycolate to form the thiazole core.
  • Step 2 : Esterification of the carboxylate group using methanol under acidic conditions.
  • Step 3 : Hydrobromide salt formation via treatment with HBr in a polar solvent (e.g., ethanol) .
    • Key Tools : Reaction monitoring via TLC or HPLC (as described in for regulated pharmaceutical analysis) ensures intermediate purity.

Q. How can the structure of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • FTIR : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
  • NMR : ¹H NMR to verify aromatic protons (δ 7.2–7.8 ppm) and methylene groups (δ 3.5–4.2 ppm); ¹³C NMR for carbonyl (δ ~165 ppm) and thiazole carbons .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ for C₁₂H₁₃N₃O₂S·HBr: calc. 342.01, observed 342.00) .

Q. What are the solubility properties of this hydrobromide salt?

  • Methodological Answer :

  • Polar solvents : Highly soluble in DMSO, methanol, and water (due to ionic hydrobromide).
  • Non-polar solvents : Poor solubility in hexane or chloroform.
  • Note : Hygroscopic nature requires storage in anhydrous conditions with desiccants (e.g., silica gel) to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized during thiazole ring formation?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis (as in ) to accelerate cyclization.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
  • By-product Mitigation : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted aldehydes .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
  • Impurity Profiling : Use HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to confirm compound purity >98% (see for regulated methods) .
  • Mechanistic Studies : Employ molecular docking (as in ) to validate target binding vs. off-target effects .

Q. How can hygroscopicity challenges be addressed in formulation studies?

  • Methodological Answer :

  • Lyophilization : Convert the hydrobromide salt to a stable lyophilized powder for long-term storage .
  • Co-crystallization : Explore co-formers (e.g., succinic acid) to reduce hygroscopicity while maintaining bioavailability .

Q. What analytical methods distinguish this compound from structurally similar thiazole derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and confirm the aminomethylphenyl substitution pattern .
  • 2D NMR (COSY, HSQC) : Differentiate between regioisomers by correlating proton-carbon couplings in the thiazole ring .

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